molecular formula C17H14ClN3O B7772676 (4E)-4-[(2-chloroanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one

(4E)-4-[(2-chloroanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one

Cat. No.: B7772676
M. Wt: 311.8 g/mol
InChI Key: JUTILJRCPUCLTP-SDNWHVSQSA-N
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Description

Compound “(4E)-4-[(2-chloroanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “(4E)-4-[(2-chloroanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one” involves several steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The synthetic route typically includes:

    Step 1: Selection of starting materials and reagents.

    Step 2: Conducting the reaction under controlled conditions, such as temperature, pressure, and pH.

    Step 3: Purification of the product using techniques like chromatography or crystallization.

Industrial Production Methods: Industrial production of compound “this compound” involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Conducting the reaction in large reactors with precise control over reaction parameters.

    Continuous Flow Processing: Using continuous flow reactors to maintain a steady production rate and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Compound “(4E)-4-[(2-chloroanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation Reagents: Hydrogen peroxide, potassium permanganate.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Compound “(4E)-4-[(2-chloroanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “(4E)-4-[(2-chloroanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Compound A: Shares structural similarities but differs in functional groups.

    Compound B: Similar in molecular weight but has different reactivity.

    Compound C: Analogous in biological activity but varies in potency.

Uniqueness: Compound “(4E)-4-[(2-chloroanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one” is unique due to its specific combination of structural features and reactivity. This makes it particularly suitable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(4E)-4-[(2-chloroanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c1-12-14(11-19-16-10-6-5-9-15(16)18)17(22)21(20-12)13-7-3-2-4-8-13/h2-11,19H,1H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTILJRCPUCLTP-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CNC2=CC=CC=C2Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/NC2=CC=CC=C2Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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